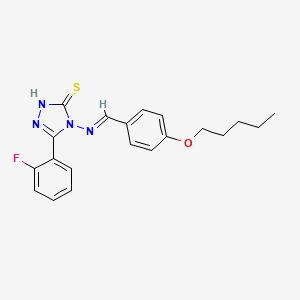
3-(2-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a synthetic organic compound that belongs to the class of triazole derivatives. Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound, in particular, features a fluorophenyl group, a pentyloxybenzylidene moiety, and a triazole-thione core, which may contribute to its unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione typically involves the following steps:
Formation of the Triazole Core: The triazole core can be synthesized via a cyclization reaction involving hydrazine derivatives and carbon disulfide.
Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced through a nucleophilic substitution reaction using a fluorinated benzene derivative.
Formation of the Benzylidene Moiety: The benzylidene moiety can be formed through a condensation reaction between an aldehyde and an amine.
Attachment of the Pentyloxy Group: The pentyloxy group can be introduced via an etherification reaction using an appropriate alkyl halide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the sulfur atom in the thione group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions may target the imine or triazole ring, potentially leading to the formation of amines or dihydrotriazoles.
Substitution: The aromatic rings in the compound may undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as halogens, nitrating agents, or alkylating agents can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Amines, dihydrotriazoles
Substitution: Various substituted derivatives depending on the reagents used
Scientific Research Applications
Chemistry
Catalysis: The compound may serve as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure may be explored for applications in material science, such as in the development of novel polymers or nanomaterials.
Biology and Medicine
Antimicrobial Activity: Triazole derivatives are known for their antimicrobial properties, and this compound may be investigated for its potential as an antibacterial or antifungal agent.
Anticancer Activity: The compound may exhibit cytotoxic effects against cancer cells, making it a candidate for anticancer drug development.
Industry
Agriculture: The compound may be used as a pesticide or herbicide due to its potential biological activity.
Pharmaceuticals: It may be explored as a lead compound for the development of new therapeutic agents.
Mechanism of Action
The mechanism of action of 3-(2-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione would depend on its specific biological target. Potential mechanisms include:
Enzyme Inhibition: The compound may inhibit key enzymes involved in microbial or cancer cell metabolism.
Receptor Binding: It may interact with specific receptors on the cell surface, modulating cellular signaling pathways.
DNA Intercalation: The compound may intercalate into DNA, disrupting replication and transcription processes.
Comparison with Similar Compounds
Similar Compounds
3-(2-Fluorophenyl)-4-amino-1H-1,2,4-triazole-5(4H)-thione: Lacks the benzylidene and pentyloxy groups, potentially resulting in different biological activity.
4-((4-(Pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione: Lacks the fluorophenyl group, which may affect its chemical reactivity and biological properties.
Uniqueness
The presence of both the fluorophenyl and pentyloxybenzylidene groups in 3-(2-Fluorophenyl)-4-((4-(pentyloxy)benzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione makes it unique compared to other triazole derivatives. These groups may enhance its lipophilicity, bioavailability, and overall biological activity.
Properties
CAS No. |
738622-93-0 |
|---|---|
Molecular Formula |
C20H21FN4OS |
Molecular Weight |
384.5 g/mol |
IUPAC Name |
3-(2-fluorophenyl)-4-[(E)-(4-pentoxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C20H21FN4OS/c1-2-3-6-13-26-16-11-9-15(10-12-16)14-22-25-19(23-24-20(25)27)17-7-4-5-8-18(17)21/h4-5,7-12,14H,2-3,6,13H2,1H3,(H,24,27)/b22-14+ |
InChI Key |
RPIGUDAXGDLPCF-HYARGMPZSA-N |
Isomeric SMILES |
CCCCCOC1=CC=C(C=C1)/C=N/N2C(=NNC2=S)C3=CC=CC=C3F |
Canonical SMILES |
CCCCCOC1=CC=C(C=C1)C=NN2C(=NNC2=S)C3=CC=CC=C3F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















